

Substituted Crotonophenone Building Blocks: Synthetic Logic & Medicinal Utility

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Compound of Interest

Compound Name: 1-(4,5-Dimethoxy-2-methylphenyl)but-2-en-1-one

CAS No.: 207233-94-1

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Executive Summary

Substituted crotonophenones (1-aryl-but-2-en-1-ones) represent a distinct and versatile class of

-unsaturated ketones in medicinal chemistry. Unlike their heavier analogues, the chalcones (1,3-diphenyl-2-propen-1-ones), crotonophenones feature a terminal methyl group at the

-position. This structural nuance confers unique steric and electronic properties, making them ideal precursors for heterocycle synthesis (pyrazolines, pyrimidines) and valuable "warheads" for covalent kinase inhibitors. This guide details the synthetic logic, reactivity profiles, and experimental protocols required to deploy these building blocks effectively in drug discovery.

Part 1: The Scaffold & Pharmacophore

Structural Definition

The crotonophenone core consists of a phenyl ring (often substituted) conjugated to a crotonyl (2-butenoyl) moiety.

- IUPAC Name: (2E)-1-phenylbut-2-en-1-one
- Key Features:
 - Electrophilic
 - carbon: A soft electrophile susceptible to Michael addition by thiols (cysteine residues) and amines.
 - Conjugated Carbonyl: Allows for 1,2-addition and heterocycle cyclization.
 - Methyl Terminus: Provides a smaller steric footprint than the phenyl group of chalcones, altering metabolic stability and solubility profiles.

Pharmacological Relevance

In medicinal chemistry, the crotonophenone scaffold serves two primary roles:

- Covalent Warhead: The
 - unsaturated ketone acts as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases or proteases. The terminal methyl group modulates the reactivity, often making it less sterically hindered than a chalcone but more stable than a terminal vinyl ketone (acrylophenone).
- Heterocyclic Precursor: It is a "C3 + C2" or "C3 + N2" synthon. The 1,3-electrophilic center reacts with dinucleophiles to generate five- and six-membered heterocycles found in anti-inflammatory (e.g., COX-2 inhibitors) and antidepressant agents.

Part 2: Synthetic Pathways[1][2][3][4]

The synthesis of substituted crotonophenones requires careful control to prevent polymerization of the electron-deficient alkene.

Method A: Friedel-Crafts Acylation (Preferred Route)

The most robust industrial and laboratory method involves the acylation of an arene with crotonyl chloride (or crotonic anhydride) catalyzed by a Lewis acid.

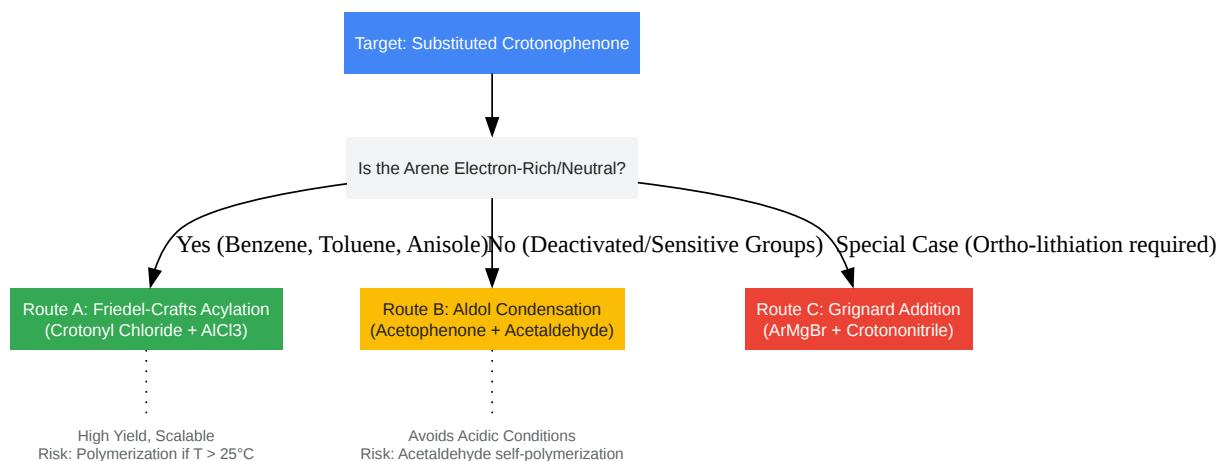
- Mechanism: Generation of an acylium ion followed by electrophilic aromatic substitution (EAS).[1]
- Critical Parameter: Temperature Control. The reaction must be kept between 0°C and room temperature. Higher temperatures promote the polymerization of the crotonyl chloride or the alkylation of the double bond (Friedel-Crafts Alkylation side reaction).
- Lewis Acid Choice: Aluminum chloride () is standard.[1] For electron-rich substrates (e.g., anisole), milder catalysts like or can improve selectivity.

Method B: Aldol Condensation

Reaction of a substituted acetophenone with acetaldehyde.

- Challenge: Acetaldehyde readily undergoes self-aldol condensation/polymerization.
- Solution: Use of Mukaiyama aldol conditions (silyl enol ethers) or specific base catalysis (e.g.,) can mitigate side reactions, but this route is generally lower yielding than Friedel-Crafts for simple analogues.

Synthetic Logic Flowchart



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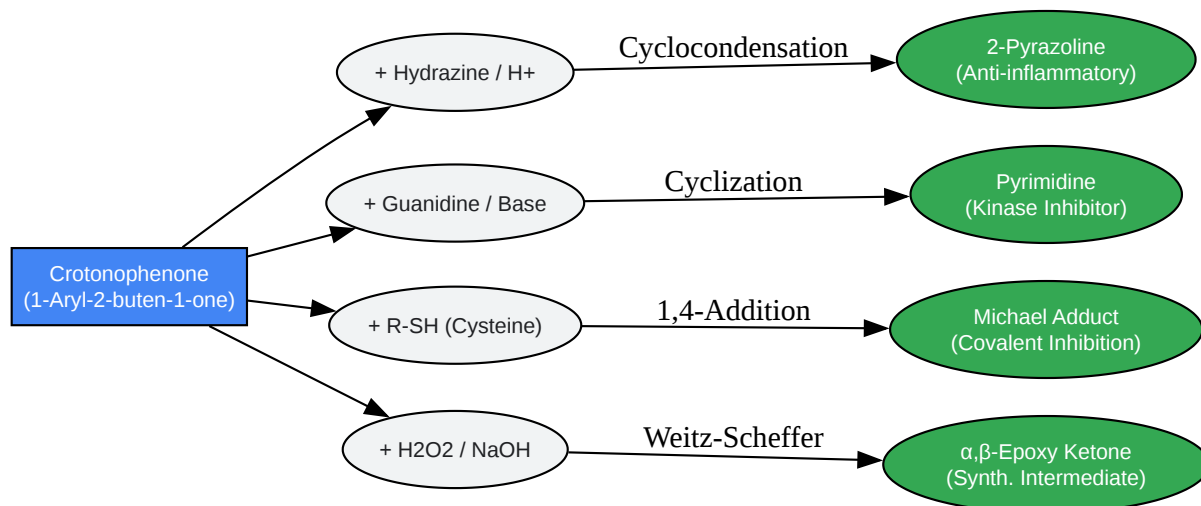
Caption: Decision tree for selecting the optimal synthetic route based on arene electronics and stability.

Part 3: Reactivity & Heterocycle Synthesis

The crotonophenone scaffold is a "chemical chameleon," capable of diverse transformations.

Divergent Synthesis Map

The following diagram illustrates the transformation of the crotonophenone core into high-value medicinal scaffolds.



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Caption: Divergent synthesis pathways from the crotonophenone core to bioactive heterocycles and adducts.

Key Transformations

- **Pyrazoline Synthesis:** Reaction with hydrazine hydrate in refluxing ethanol/acetic acid yields 3,5-disubstituted-2-pyrazolines. These are pharmacophores for MAO inhibitors and COX-2 inhibitors.
- **Pyrimidine Synthesis:** Reaction with guanidine or urea in the presence of a strong base (NaOEt) forms pyrimidine derivatives, a scaffold ubiquitous in oncology (e.g., Imatinib analogues).
- **Epoxidation:** The Weitz-Scheffer epoxidation (alkaline) yields -epoxy ketones, which can be ring-opened to form -hydroxy- -amino ketones.

Part 4: Experimental Protocols

Protocol 4.1: Friedel-Crafts Synthesis of 4'-Fluorocrotonophenone

Target: To synthesize the core scaffold from fluorobenzene.

Reagents:

- Fluorobenzene (Substrate/Solvent)
- Crotonyl Chloride (1.0 equiv)
- Aluminum Chloride (
, anhydrous, 1.2 equiv)
- Dichloromethane (DCM, anhydrous)

Procedure:

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Catalyst Suspension: Add anhydrous
(16.0 g, 120 mmol) to dry DCM (50 mL) and cool to 0°C in an ice bath.
- Acyl Chloride Addition: Add crotonyl chloride (10.5 g, 100 mmol) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium ion forms. Stir for 20 minutes at 0°C.
- Substrate Addition: Add fluorobenzene (10.6 g, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (200 g ice + 20 mL conc. HCl). Caution: Exothermic.

- Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated _____, water, and brine. Dry over anhydrous _____.
- Purification: Remove solvent in vacuo. Purify the residue by vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

- ¹H NMR (_____): Look for the characteristic alkene signals:
 - ~7.0 (dq, 1H, _____-H) and
 - ~6.8 (dq, 1H, _____-H) with coupling constants _____ Hz (trans-alkene). Methyl group doublet at ~2.0.

Protocol 4.2: Synthesis of 3-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole

Target: Cyclization of the crotonophenone to a pyrazoline.

Reagents:

- 4'-Fluoro-crotonophenone (10 mmol)
- Hydrazine hydrate (80%, 20 mmol)
- Ethanol (30 mL)
- Glacial Acetic Acid (catalytic, 5 drops)

Procedure:

- Dissolve the crotonophenone in ethanol in a 100 mL round-bottom flask.
- Add hydrazine hydrate and acetic acid.
- Reflux the mixture for 4–6 hours.
- Cool to room temperature. The product often precipitates as a solid.
- Filter the solid and recrystallize from ethanol. If no precipitate forms, remove solvent and extract with ethyl acetate.

Part 5: Data Presentation & Characterization

Substituent Effects on Yield (Friedel-Crafts)

The electronic nature of the arene significantly impacts the yield of the crotonophenone synthesis.

Arene Substrate	Substituent Type	Yield (%)	Notes
Benzene	Neutral	75-85	Standard conditions.
Toluene	Weak Activator	80-90	Para-selective (>90% para).
Anisole	Strong Activator	60-75	Requires milder Lewis Acid () or lower temp to prevent polymerization.
Chlorobenzene	Weak Deactivator	65-75	Requires reflux or longer times.
Nitrobenzene	Strong Deactivator	<5	Fails under standard FC conditions.

Spectroscopic Fingerprint

To verify the integrity of the crotonophenone building block, ensure the following signals are present:

- IR Spectroscopy:
 - Conjugated C=O stretch: 1660–1670
(lower than non-conjugated ketones).
 - C=C stretch: 1610–1630
- H NMR (Characteristic):
 - -Proton: Deshielded multiplet at 6.9–7.1 ppm.
 - -Proton: Doublet of quartets at 6.6–6.8 ppm.
 - Methyl Group: Doublet (Hz) at 1.9–2.0 ppm.

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Sources

- [1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ \[pearson.com\]](#)
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